molecular formula C7H5ClO2<br>ClC6H4COOH<br>C7H5ClO2 B127330 4-Chlorobenzoic acid CAS No. 74-11-3

4-Chlorobenzoic acid

Cat. No.: B127330
CAS No.: 74-11-3
M. Wt: 156.56 g/mol
InChI Key: XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Description

p-Chlorobenzoic acid: , also known as 4-chlorobenzoic acid, is an organic compound with the chemical formula C₇H₅ClO₂. It is a derivative of benzoic acid where a chlorine atom is substituted at the para position of the benzene ring. This compound appears as a white to light yellow crystalline powder and is known for its slightly pungent odor. It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane [2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of p-chlorotoluene: One common method involves the oxidation of p-chlorotoluene using potassium permanganate in an aqueous medium. The reaction is carried out by adding potassium permanganate solution to a mixture of p-chlorotoluene and water, followed by heating and stirring at 75-90°C for 5-6 hours.

    From p-chloronitrobenzene: Another method involves the reduction of p-chloronitrobenzene to p-chloroaniline using tin and hydrochloric acid, followed by diazotization with sodium nitrite and hydrochloric acid at 0-5°C.

Industrial Production Methods: Industrial production of p-chlorobenzoic acid typically involves the oxidation of p-chlorotoluene using potassium permanganate or other oxidizing agents. The process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Chlorobenzoic acid can undergo further oxidation to form chlorinated derivatives of benzoic acid.

    Reduction: It can be reduced to p-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in p-chlorobenzoic acid can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzoic acid serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. It enhances the efficacy of drugs used to treat various medical conditions, including anti-inflammatory and analgesic agents.

Case Study: Synthesis of Anti-Inflammatory Drugs

  • Researchers have utilized 4-CBA in the synthesis of novel anti-inflammatory agents. The compound's ability to participate in nucleophilic substitutions allows for the introduction of various functional groups, leading to improved therapeutic profiles.

Polymer Production

In the polymer industry, 4-CBA is employed to manufacture polymers and resins that exhibit enhanced thermal stability and mechanical properties. This makes it valuable for applications in plastics.

Table 1: Properties of Polymers Synthesized with 4-CBA

Polymer TypeThermal StabilityMechanical StrengthApplications
PolycarbonateHighExcellentAutomotive, Electronics
PolyamideModerateGoodTextiles, Industrial Fabrics
PolyurethaneHighVery GoodCoatings, Adhesives

Agricultural Chemicals

This compound is also significant in developing herbicides and pesticides. Its role in improving crop yields and protecting plants from pests is well-documented.

Case Study: Herbicide Development

  • A study demonstrated that formulations containing 4-CBA showed increased efficacy against common agricultural pests, leading to higher crop yields compared to traditional pesticides.

The compound is widely used in dye manufacturing within the textile industry, providing vibrant colors and enhancing the durability of fabrics.

Case Study: Dye Manufacturing

  • Research indicates that textiles dyed with formulations including 4-CBA exhibit superior wash fastness and color retention compared to those dyed with conventional methods.

Environmental Applications

Recent studies have explored the degradation of pollutants like diclofenac and this compound using advanced oxidation processes (AOPs). These methods are vital for water decontamination.

Case Study: Plasma Treatment for Degradation

  • A study investigated the use of cold atmospheric plasma (CAP) for degrading aqueous solutions containing 4-CBA. Results showed significant degradation efficiency, highlighting its potential for environmental remediation .

Mechanism of Action

The mechanism of action of p-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom enhances its reactivity and specificity towards these targets .

Comparison with Similar Compounds

    Benzoic acid: The parent compound without the chlorine substitution.

    o-Chlorobenzoic acid: Chlorine atom substituted at the ortho position.

    m-Chlorobenzoic acid: Chlorine atom substituted at the meta position.

Comparison:

    p-Chlorobenzoic acid: is unique due to the para substitution of the chlorine atom, which influences its chemical reactivity and physical properties. .

Biological Activity

4-Chlorobenzoic acid (4-CBA) is a chlorinated aromatic compound with significant biological activity, particularly in the context of biodegradation and potential toxicity. This article provides a comprehensive overview of its biological activities, including degradation pathways, toxicity studies, and its effects on various organisms.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a chlorine atom at the para position and a carboxylic acid group (-COOH). Its molecular formula is C7H5ClO2, and it has a molecular weight of 158.56 g/mol. The compound is soluble in organic solvents and demonstrates varying solubility in water.

Biodegradation Pathways

Microbial Degradation

Several studies have investigated the microbial degradation of 4-CBA, highlighting its utilization as a carbon source by specific bacterial strains. Notably:

  • Cupriavidus sp. strain SK-3 : This strain can aerobically degrade 4-CBA through hydrolytic dehalogenation to form 4-hydroxybenzoic acid (4-HBA), which is further metabolized via the β-ketoadipate pathway. The degradation process involves significant induction of catechol dioxygenase enzymes, although these pathways are not directly involved in 4-CBA metabolism .
  • Alcaligenes sp. strain ALP83 : This strain has been shown to degrade 4-chlorobenzoate to 4-hydroxybenzoate, indicating the presence of dehalogenase activity linked to plasmid-mediated genes .

The following table summarizes key findings related to microbial degradation:

Bacterial StrainDegradation ProductMechanism of Action
Cupriavidus sp. SK-34-Hydroxybenzoic AcidHydrolytic dehalogenation
Alcaligenes sp. ALP834-HydroxybenzoateDehalogenation through plasmid genes

Toxicity Studies

Toxicity assessments of 4-CBA have revealed important insights into its safety profile:

  • Genotoxicity : Studies indicate that 4-CBA is not mutagenic in various strains of Salmonella typhimurium and E. coli, suggesting a low potential for inducing genetic mutations .
  • Chronic Toxicity : Historical studies involving dogs showed no adverse effects when administered high doses (up to 3 g/day) for extended periods (up to 20 months). However, some studies noted potential liver damage markers at lower doses .

The following table highlights the findings from toxicity studies:

Study TypeOrganismDose/DurationFindings
Long-term toxicityDogs3 g/day for 13 monthsNo adverse effects observed
Liver damage markersVarious speciesLow doses for 2 monthsIncreased liver enzyme markers reported

Case Studies

Case Study on Plasma Treatment

A recent study examined the degradation of both diclofenac and 4-CBA using plasma systems, demonstrating effective removal rates in aqueous solutions. The study highlighted the potential for advanced oxidation processes in treating contaminated water sources .

Biological Activity Against Pathogens

Research has also explored the antibacterial properties of 4-CBA derivatives against various Gram-positive and Gram-negative bacteria. These studies suggest that certain modifications to the chlorobenzoic acid structure can enhance antimicrobial activity, making it a candidate for further pharmaceutical development .

Q & A

Basic Research Questions

Q. How does the solubility of 4-chlorobenzoic acid vary across organic solvents, and what predictive models are used to characterize this behavior?

Experimental studies demonstrate that this compound exhibits variable solubility in alcohols, ethers, and alkanoates. For example, solubility in alcohols decreases with increasing chain length due to reduced polarity. The Abraham model, parameterized using 49 log₁₀(SR or P) and log₁₀(GSR or K) equations, provides predictive insights. Key solute descriptors include S = 1.020 (polarizability), A = 0.630 (hydrogen-bond acidity), and B = 0.270 (hydrogen-bond basicity). These parameters enable accurate predictions of partition coefficients and solubility ratios in diverse solvents .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard. The USP 29 protocol specifies using a column with ≥500 theoretical plates and a mobile phase combining Solution A (30% organic solvent) and Solution B. Detection limits are as low as 0.0018 mg/mL, with validation criteria including a tailing factor ≤2.0 and relative standard deviation (RSD) ≤2.0% for precision. Potentiometric titration with 0.5 N NaOH is also validated for bulk assays, achieving ≥98% accuracy .

Q. What are the primary crystal structure features of this compound derivatives?

X-ray diffraction studies reveal that coordination complexes (e.g., cadmium-based structures) exhibit hydrogen-bonding networks between carboxylate O atoms and crystal water molecules. Key bond distances include Cd–O (2.309–2.756 Å) and O–H⋯O interactions (2.807 Å), which stabilize the lattice. These structural insights inform material design for catalysis or sensing applications .

Advanced Research Questions

Q. How do Pseudomonas species enzymatically degrade this compound, and what are the kinetic parameters of dehalogenase activity?

Pseudomonas putida and P. aeruginosa strains utilize an ortho-cleavage pathway mediated by catechol 1,2-dioxygenase. Dehalogenase activity peaks at 300 µg/mL substrate concentration, with *V_max values ranging from 0.76–0.85 Rm (relative mobility) in gel electrophoresis. Enzyme kinetics follow Michaelis-Menten behavior, showing substrate inhibition above 300 µg/mL due to reduced affinity. Chloride release assays confirm stoichiometric dechlorination (~1:1 molar ratio) during biodegradation .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in aqueous systems?

Plasma-based AOPs, such as dielectric barrier discharge reactors, achieve >90% degradation within 60 minutes via hydroxyl radical (•OH) generation. Synergy with TiO₂ photocatalysis enhances mineralization efficiency, reducing total organic carbon (TOC) by 70%. Key parameters include discharge power (≥100 W) and pH 3–5, optimizing radical yield and adsorption on catalyst surfaces .

Q. How do steric and electronic effects influence the acid strength of this compound compared to halogenated analogs?

The electron-withdrawing chlorine substituent increases acidity (pKa ~2.65) by stabilizing the deprotonated form via resonance and inductive effects. In contrast, 4-fluorobenzoic acid is weaker (pKa ~3.05) due to fluorine’s smaller size and reduced inductive effect. Solvent polarity further modulates dissociation, with Abraham descriptors (S, A, B) correlating with experimental pKa shifts in non-aqueous media .

Q. What synthetic routes employ this compound as a precursor for pharmacologically active compounds?

A key application is the synthesis of Bumetanide (a diuretic):

  • Step 1 : Sulfonylchlorination of this compound with ClSO₃H yields 4-chloro-3-chlorosulfonylbenzoic acid.
  • Step 2 : Nitration introduces a nitro group at the 5-position.
  • Step 3 : Ammonolysis and phenoxy substitution generate the final scaffold. This route highlights regioselective functionalization strategies for bioactive molecule design .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported solubility data for this compound: How can researchers reconcile these differences?

Variations arise from measurement techniques (e.g., gravimetric vs. spectroscopic) and solvent purity. The IUPAC-NIST evaluation recommends using Abraham model-adjusted values, which standardize data by accounting for solvent descriptors (e.g., polarity, hydrogen-bonding capacity). For methanol, consensus log₁₀ solubility is −1.42 ± 0.03 .

Q. Conflicting reports on microbial degradation pathways: Are dehalogenation steps rate-limiting?

While some studies propose dehalogenation precedes aromatic ring cleavage, kinetic analyses of Pseudomonas spp. show concurrent chloride release and catechol formation, suggesting parallel pathways. Resolving this requires in situ metabolomic profiling (e.g., ¹³C-isotope tracing) to track intermediates .

Q. Methodological Recommendations

  • Experimental Design : For solubility studies, use thermostatted shake-flask methods with HPLC validation to minimize temperature fluctuations .
  • Enzyme Assays : Measure dehalogenase activity via mercuric thiocyanate chloride detection (λ = 460 nm) and correlate with OD₅₄₀ growth curves .
  • Structural Analysis : Employ single-crystal X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions .

Properties

IUPAC Name

4-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
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Molecular Formula

C7H5ClO2, Array
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Related CAS

15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID9024772
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Molecular Weight

156.56 g/mol
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Physical Description

Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

238 °C, 238 °C (460 °F) (Closed cup)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none
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Density

1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3
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Mechanism of Action

Octanoate, salicylate, valproic acid, p-octyl-, p-nitro-, and p-chlorobenzoic acids were effective inhibitors of benzoic acid activation to benzoyl-CoA by mitochondrial extracts. p-Aminobenzoic acid was much less effective. Of these compounds, only salicylate and p-nitrobenzoic acid were not activated to their respective CoA esters. Salicylate, p-chloro- and p-nitrobenzoic acids effectively prevented inhibition of glucose synthesis and alpha-keto[1-(14)C]isovalerate oxidation by valproic acid, p-octyl-, and p-aminobenzoic acids, p-Octyl- and p-aminobenzoic acids greatly depleted hepatocyte free CoA and acetyl-CoA contents and increased the content of acid-insoluble and acid-soluble CoA esters respectively. p-Chloro- and p-nitrobenzoic acids prevented the sequestration of CoA as p-octylbenzoyl-CoA or p-aminobenzoyl-CoA in hepatocytes incubated with these compounds. p-Chlorobenzoic acid not only prevented but also reversed the inhibition of gluconeogenesis in hepatocytes incubated with p-octylbenzoic acid. These results suggest that p-chloro- or p-nitrobenzoic acids might be effectively used to reverse some of the hepatotoxic effects of the CoA esters of valproic acid or naturally-occurring organic acids, such as those which accumulate in Reye's Syndrome or organic acidemias.
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Color/Form

Triclinic prisms from alcohol and ether

CAS No.

74-11-3
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Melting Point

469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/
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Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Gilman et al., J. Am. Chem. Soc. 1940, 62, 2327f. describes the synthesis of benzoic acid derivatives by lithiation of the corresponding aryl bromides and subsequent carboxylation. The preparation of 2-methylbenzoic acid by reaction of o-bromotoluene with n-butyllithium and subsequent carboxylation with solid CO2 achieves a yield of 83.8%. The reaction of 4-chlorobromobenzene with n-butyllithium and CO2 gives 4-chlorobenzoic acid with a 90% yield.
[Compound]
Name
2327f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
Type
catalyst
Reaction Step One
Name
Quantity
2.23 kg
Type
solvent
Reaction Step One
Quantity
109.1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12.36 kg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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